

# Application Notes & Protocols: Ethanol Precipitation and Washing of DNA after Phenol Extraction

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## Compound of Interest

Compound Name: Phenol;pyridine

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Audience: Researchers, scientists, and drug development professionals.

## 1.0 Introduction and Principle

Following phenol-chloroform extraction, the aqueous phase contains the desired DNA, along with salts and residual solvents. Ethanol precipitation is a cornerstone technique used to concentrate and purify this DNA. The fundamental principle relies on altering the solubility of DNA.<sup>[1][2]</sup> DNA is hydrophilic and soluble in aqueous solutions due to the negatively charged phosphate groups on its sugar-phosphate backbone.<sup>[1][2]</sup> The process involves two key additions: salt and ethanol.

- **Role of Salt:** Positively charged ions (monovalent cations) from a salt solution, such as sodium acetate, neutralize the negative charges on the DNA's phosphate backbone.<sup>[1][2][3][4]</sup> This reduces the affinity of DNA for water molecules, making it less hydrophilic.<sup>[3][4]</sup>
- **Role of Ethanol:** Ethanol is significantly less polar than water.<sup>[5]</sup> Its addition to the solution reduces the dielectric constant, effectively disrupting the hydration shell around the DNA.<sup>[4][5][6]</sup> This allows the now-neutralized DNA molecules to aggregate and precipitate out of the solution.<sup>[4][5]</sup>

The subsequent washing steps, typically with 70% ethanol, are crucial for removing co-precipitated salts and other impurities, yielding a purified DNA sample ready for downstream

applications.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## 2.0 Data Presentation: Key Reagents and Parameters

The efficiency of DNA precipitation and purification is dependent on several factors, including the choice of salt, alcohol concentration, incubation time, and centrifugation speed.

Table 1: Commonly Used Salts for DNA Precipitation

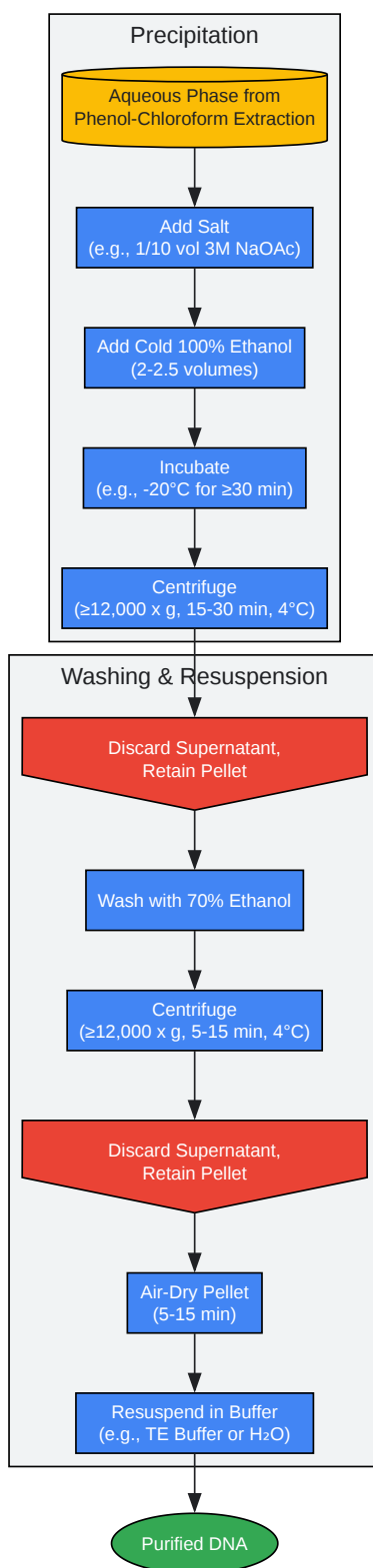
Salt	Stock Concentration	Final Concentration	Key Applications & Notes
Sodium Acetate	3.0 M, pH 5.2	0.3 M	The most common choice for routine DNA precipitation. <a href="#">[1]</a> <a href="#">[8]</a>
Sodium Chloride	5.0 M	0.2 M	Recommended for samples containing SDS, as NaCl keeps SDS soluble in ethanol, preventing its co-precipitation. <a href="#">[1]</a>
Ammonium Acetate	10.0 M	2.0 - 2.5 M	Can help minimize co-precipitation of dNTPs.
Lithium Chloride	8.0 M	0.8 M	Primarily used for the precipitation of RNA. <a href="#">[1]</a>

Table 2: Comparison of Alcohols for DNA Precipitation

Parameter	Ethanol	Isopropanol
Volume Required	2 to 2.5 volumes of the sample. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>	0.7 to 1 volume of the sample. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[12]</a>
DNA Solubility	DNA is more soluble; higher concentrations are needed to precipitate. <a href="#">[3]</a> <a href="#">[4]</a>	DNA is less soluble; precipitates faster, even at low concentrations. <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[13]</a>
Salt Co-precipitation	Salts tend to remain soluble, especially at colder temperatures. <a href="#">[3]</a> <a href="#">[4]</a>	Higher tendency for salts to co-precipitate with the DNA, especially at low temperatures. <a href="#">[3]</a> <a href="#">[13]</a> <a href="#">[14]</a>
Best Use Case	Preferred choice for most applications, especially with small volumes. <a href="#">[3]</a> <a href="#">[13]</a>	Useful when working with large sample volumes to minimize the total volume. <a href="#">[13]</a> <a href="#">[14]</a>
Pellet Appearance	Typically forms a white, opaque pellet.	Can form a clear or glassy pellet that is more difficult to see. <a href="#">[13]</a>

### 3.0 Experimental Workflow

The following diagram outlines the complete workflow from the aqueous phase post-phenol extraction to the final purified DNA.



Workflow for DNA Ethanol Precipitation and Washing

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Caption: Experimental workflow for DNA precipitation and washing.

## 4.0 Detailed Experimental Protocols

This protocol is designed for purifying DNA from a standard aqueous phase solution (<0.4 ml) following phenol-chloroform extraction.[\[9\]](#)

### 4.1 Materials and Reagents

- Aqueous DNA sample from phenol-chloroform extraction
- Salt Solution (see Table 1, e.g., 3 M Sodium Acetate, pH 5.2)
- 100% Ethanol (ice-cold, stored at -20°C)
- 70% (v/v) Ethanol in nuclease-free water (stored at room temperature or 4°C)
- Resuspension Buffer (e.g., TE Buffer, pH 8.0, or nuclease-free water)
- Microcentrifuge (capable of  $\geq 12,000 \times g$  and 4°C)
- Pipettes and nuclease-free tips
- Nuclease-free microcentrifuge tubes
- (Optional) Glycogen (20 mg/mL solution) as a carrier to improve recovery of low-concentration DNA.[\[5\]](#)[\[8\]](#)[\[12\]](#)

### 4.2 Protocol for DNA Precipitation

- Start with Aqueous Phase: Transfer the upper aqueous phase from your phenol-chloroform extraction to a new, sterile microcentrifuge tube.[\[9\]](#)[\[12\]](#) Be careful to avoid transferring any of the organic phase or the interface material.
- Add Salt: Add 1/10th volume of your chosen salt solution (e.g., for 200  $\mu\text{L}$  of sample, add 20  $\mu\text{L}$  of 3 M Sodium Acetate).[\[9\]](#)[\[11\]](#)[\[12\]](#)[\[15\]](#) Mix thoroughly by vortexing briefly or flicking the tube.[\[9\]](#)[\[10\]](#)
- Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol.[\[3\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#) (e.g., for a 220  $\mu\text{L}$  sample+salt volume, add 440-550  $\mu\text{L}$  of ethanol). Mix well by inverting the tube several times

until the solution is homogeneous. A stringy white precipitate of DNA may become visible.

- Incubate to Precipitate: Incubate the mixture to allow the DNA to fully precipitate. The time and temperature depend on the DNA concentration and size:
  - Standard Samples: -20°C for at least 30-60 minutes.[\[11\]](#)[\[12\]](#)[\[14\]](#)
  - Low Concentration/Small Fragments: -20°C overnight or -80°C for at least 20-30 minutes for enhanced recovery.[\[5\]](#)[\[15\]](#)[\[16\]](#)
- Pellet the DNA: Centrifuge the tube at high speed (e.g., 12,000 - 15,000 x g) for 15 to 30 minutes at 4°C.[\[10\]](#)[\[16\]](#) This will form a pellet of DNA at the bottom of the tube. The pellet may be visible as a small white dot. Note the location of the pellet before proceeding.

#### 4.3 Protocol for Washing the DNA Pellet

The wash step is critical for removing residual salts that can inhibit downstream enzymatic reactions.[\[5\]](#)[\[7\]](#)[\[17\]](#)

- Remove Supernatant: Carefully aspirate or pour off the ethanol supernatant without disturbing the DNA pellet.[\[8\]](#)[\[9\]](#)[\[11\]](#) Use a smaller pipette to remove any remaining droplets.
- Add Wash Solution: Add 500 µL to 1 mL of room-temperature 70% ethanol to the tube.[\[9\]](#)[\[14\]](#)[\[15\]](#) The volume should be sufficient to cover the pellet and wash the sides of the tube.[\[17\]](#)
- Wash the Pellet: Gently invert the tube several times or vortex briefly to dislodge and wash the pellet.[\[14\]](#)[\[17\]](#) This ensures the salt is dissolved into the wash solution.[\[17\]](#)
- Re-pellet the DNA: Centrifuge the tube again at high speed ( $\geq 12,000 \times g$ ) for 5 to 15 minutes at 4°C.[\[9\]](#)[\[10\]](#)[\[16\]](#) The pellet should re-form at the bottom of the tube.
- Remove Final Wash: Carefully aspirate all of the 70% ethanol. This step is critical, as residual ethanol can inhibit subsequent enzymatic reactions.[\[18\]](#)[\[19\]](#) A brief pulse-spin in the microfuge can collect remaining liquid at the bottom for easier removal with a fine pipette tip.[\[18\]](#)

#### 4.4 Drying and Resuspending the DNA

- Dry the Pellet: Allow the pellet to air-dry at room temperature for 5-15 minutes.<sup>[9]</sup> The pellet should become translucent or lose its milky-white appearance. Crucially, do not over-dry the pellet (e.g., by using a SpeedVac for an extended time), as this can make the DNA difficult to resuspend and may lead to denaturation.<sup>[5][16]</sup>
- Resuspend the DNA: Add an appropriate volume of a suitable buffer (e.g., 20-50  $\mu$ L of TE buffer or nuclease-free water).<sup>[9][11][15]</sup> Gently pipette the solution up and down over the pellet to dissolve it. For high molecular weight DNA, incubation at 37-50°C for 10-60 minutes or overnight at room temperature can aid in complete resuspension.<sup>[14][18]</sup>

## 5.0 Troubleshooting

Table 3: Common Issues and Solutions in DNA Precipitation

Problem	Possible Cause	Recommended Solution
Low or No DNA Yield	Incomplete Precipitation: Insufficient ethanol, salt, or incubation time.	Ensure correct volumes and concentrations are used. For low DNA concentrations, increase incubation time, use a lower temperature (-80°C), and add a carrier like glycogen. <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[16]</a> <a href="#">[20]</a>
Pellet Loss: Pellet was accidentally aspirated or dislodged.	Be mindful of the pellet's location after centrifugation. Use a fine pipette tip for aspiration. After the 70% wash, the pellet may be less adherent. <a href="#">[14]</a>	
Over-drying Pellet: DNA is difficult to resuspend.	Avoid extended drying times. If over-dried, add buffer and allow to rehydrate for an extended period (e.g., overnight at 4°C) with periodic gentle mixing. <a href="#">[21]</a>	
Poor Performance in Downstream Applications	Salt Contamination: Inadequate washing.	Ensure the pellet is fully dislodged and vortexed during the 70% ethanol wash step to effectively remove salts. <a href="#">[17]</a> Perform a second wash if high salt concentration is suspected.
Ethanol Carryover: Residual ethanol inhibiting enzymes.	After the final wash, briefly spin the tube and carefully remove all remaining ethanol droplets with a pipette before air-drying. <a href="#">[18]</a> <a href="#">[19]</a>	
DNA Fails to Resuspend	Over-dried Pellet: DNA has become denatured or tightly	Add buffer and incubate at 50°C for 1 hour with periodic



compacted.

vortexing or at room temperature overnight.[18]  
Ensure the entire surface of the tube where the pellet was is washed with the resuspension buffer.[16]

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High Molecular Weight DNA: Large DNA molecules dissolve slowly.	Allow for longer rehydration times. Gentle heating (50-65°C) can assist, but avoid excessive heat which can damage DNA.[14][18]
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